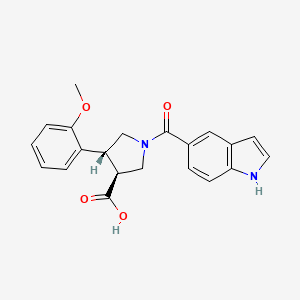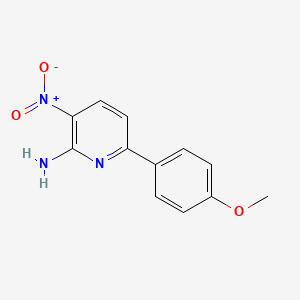
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide is a research chemical with a complex structure involving isoxazole and carboxamide groups. It's synthesized for various scientific purposes, excluding drug usage or dosage.
Synthesis Analysis
The synthesis involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. The process aims for practicality with high yield and low cost (Su Wei-ke, 2008).
Molecular Structure Analysis
The structure of similar compounds has been determined through crystallographic studies, confirming the planarity of the molecule apart from certain substituent groups which may be oriented perpendicular to the main molecular plane. These findings help understand the compound's chemical behavior and interaction potential (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involve nucleophilic and electrophilic interactions due to the presence of various functional groups. The compound's reactivity can be understood through its synthesis process and its interaction with other chemicals during this process. The specificity of the reactions can lead to different products based on the conditions set during the synthesis (G. Yu et al., 2009).
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Applications
Compounds with chloro and fluoro substitutions, as seen in this isoxazolecarboxamide derivative, often exhibit significant antimicrobial and antiviral activities. For instance, chlorogenic acid (CGA) has been recognized for its antibacterial, antiviral, and anti-microbial properties, suggesting that similarly structured compounds could be explored for their potential in treating infections and inhibiting virus proliferation (Naveed et al., 2018).
Anti-inflammatory and Neuroprotective Effects
The presence of specific functional groups in the isoxazolecarboxamide backbone may confer anti-inflammatory and neuroprotective effects. Research on phenolic compounds like CGA has shown promising anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective roles. These findings suggest the potential for structurally similar compounds to be investigated for their efficacy in managing neurological disorders and inflammation-related conditions (Naveed et al., 2018).
Antioxidant Properties
The structural features of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide may contribute to antioxidant properties, which are critical in combating oxidative stress and related diseases. Compounds like CGA are known for their antioxidant activity, suggesting a research avenue for isoxazolecarboxamide derivatives in oxidative stress mitigation and as potential natural safeguard food additives (Naveed et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-6-3-4-9-14(10)21-18(23)15-11(2)24-22-17(15)16-12(19)7-5-8-13(16)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYFEHMDJSELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6131567 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)
![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)